Cas no 141020-28-2 (Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside)

141020-28-2 structure
Nome del prodotto:Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside
- Galβ1-3GalNAcα-Bn
- PhenylMethyl 2-(AcetylaMino)-2,6-dideoxy-3-O-β-D-galactopyranosyl- α-D-galactopyranoside
- 141020-28-2
- A-D-Galactopyranoside
- A-D-galactopyranosyl
- Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
- DTXSID50747094
- Benzyl 2-Acetamido-2,6-dideoxy-3-O-
- N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-methyl-4-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-methyl-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- BENZYL 2-ACETAMIDO-2,6-DIDEOXY-3-O-BETA-D-GALACTOPYRANOSYL ALPHA-D-GALACTOPYRANOSIDE
-
- Inchi: InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24)/t10-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1
- Chiave InChI: HGURJGMYXKMOOM-QAYXKSKNSA-N
- Sorrisi: C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCc2ccccc2)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Proprietà calcolate
- Massa esatta: 457.19479619g/mol
- Massa monoisotopica: 457.19479619g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 603
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.8
- Superficie polare topologica: 167Ų
Proprietà sperimentali
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 744.9±60.0 °C at 760 mmHg
- Punto di infiammabilità: 404.3±32.9 °C
- Pressione di vapore: 0.0±2.6 mmHg at 25°C
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B211740-5mg |
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside |
141020-28-2 | 5mg |
$ 282.00 | 2023-04-12 | ||
TRC | B211740-50mg |
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside |
141020-28-2 | 50mg |
$ 2193.00 | 2023-04-12 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503417-5 mg |
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside, |
141020-28-2 | 5mg |
¥3,610.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503417-5mg |
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside, |
141020-28-2 | 5mg |
¥3610.00 | 2023-09-05 |
Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside Letteratura correlata
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
141020-28-2 (Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside) Prodotti correlati
- 13343-61-8(Benzyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-b-D-Glucopyranoside)
- 13343-63-0(Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside)
- 1335908-90-1((1R)-1-(3-methoxy-2-methylphenyl)ethan-1-amine)
- 2228206-34-4(N-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine)
- 56341-31-2(2-Bromoxanthone)
- 2171671-49-9(3-{(benzyloxy)carbonylamino}-1-phenylpiperidine-3-carboxylic acid)
- 796125-81-0(2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide)
- 2680669-50-3(benzyl N-(3-chloro-2-formyl-6-methylphenyl)carbamate)
- 241146-66-7(ethyl 2,8-dimethylimidazo1,2-apyridine-3-carboxylate)
- 2171963-70-3(2-5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
